molecular formula C18H14N4O2S B2909722 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide CAS No. 847388-11-8

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2909722
CAS No.: 847388-11-8
M. Wt: 350.4
InChI Key: YPFJNCWRVFMSTO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic amide featuring an imidazo[1,2-a]pyrimidine core fused to a methoxyphenyl group and a thiophene-2-carboxamide moiety. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets such as kinases and G-protein-coupled receptors due to its planar aromatic system and hydrogen-bonding capacity . The methoxy group on the phenyl ring enhances solubility compared to nitro or halogen substituents, while the thiophene-2-carboxamide moiety introduces sulfur-mediated interactions (e.g., C–H⋯S) that influence crystal packing and binding affinity .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-24-15-6-5-12(14-11-22-8-3-7-19-18(22)21-14)10-13(15)20-17(23)16-4-2-9-25-16/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFJNCWRVFMSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach starts with the formation of the imidazo[1,2-a]pyrimidine core through a cyclization reaction involving a suitable precursor. The methoxyphenyl group is then introduced via a substitution reaction, followed by the attachment of the thiophene-2-carboxamide moiety through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Techniques such as continuous flow synthesis and microwave-assisted synthesis may also be employed to improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative properties:

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties Reference
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide (Target Compound) Imidazo[1,2-a]pyrimidine 2-Methoxyphenyl, thiophene-2-carboxamide ~412.36* Enhanced solubility (methoxy), sulfur-mediated interactions, planar structure for target binding.
N-(2-Nitrophenyl)thiophene-2-carboxamide Benzene 2-Nitrophenyl, thiophene-2-carboxamide 262.29 Nitro group reduces solubility; exhibits genotoxicity in bacterial/human cells; dihedral angle (15–16°) between nitro and benzene rings .
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide (BF38304) Imidazo[1,2-a]pyrimidine 4-Trifluoromethylbenzamide 412.36 Trifluoromethyl group increases lipophilicity and metabolic stability; potential for stronger target binding due to electron-withdrawing effects.
4-tert-Butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide Imidazo[1,2-a]pyrimidine 4-tert-Butylbenzamide 429.47 Bulky tert-butyl group improves membrane permeability but reduces aqueous solubility; hydrophobic interactions dominate.
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide (BF38483) Imidazo[1,2-a]pyrimidine 3,4-Dimethoxybenzamide 404.42 Dual methoxy groups enhance solubility and electron density; may improve hydrogen-bonding capacity compared to mono-substituted analogues.

*Molecular weight calculated based on similar compounds in and .

Key Comparisons

Solubility and Bioavailability :

  • The target compound benefits from the 2-methoxyphenyl group, which increases aqueous solubility compared to nitro-substituted analogues like N-(2-nitrophenyl)thiophene-2-carboxamide .
  • BF38304 (4-trifluoromethylbenzamide) and BF38483 (3,4-dimethoxybenzamide) demonstrate how electron-withdrawing (CF₃) vs. electron-donating (OCH₃) groups modulate solubility and metabolic stability .

The 4-tert-butylbenzamide analogue sacrifices solubility for enhanced hydrophobic interactions, likely favoring membrane penetration .

Biological Activity: Thiophene carboxanilides like the target compound and N-(2-nitrophenyl)thiophene-2-carboxamide are associated with genotoxicity, but the methoxy group in the former may mitigate this by reducing electrophilicity . Imidazo[1,2-a]pyrimidine derivatives generally exhibit kinase inhibitory activity, whereas quinoline-based analogues (e.g., EP3222620B1 in ) target different pathways, such as DNA intercalation .

Crystallographic Behavior :

  • The target compound’s sulfur atom enables weak C–H⋯S interactions, similar to N-(2-nitrophenyl)thiophene-2-carboxamide , but the absence of a nitro group reduces steric hindrance, favoring tighter crystal packing .

Biological Activity

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • Imidazo[1,2-a]pyrimidine moiety : Known for various biological activities.
  • Methoxyphenyl group : Enhances solubility and interaction with biological targets.
  • Thiophene and carboxamide functionalities : Contribute to its reactivity and potential pharmacological effects.

The molecular formula is C18H18N4O3C_{18}H_{18}N_4O_3, indicating a substantial molecular weight that supports diverse interactions with biological systems.

Biological Activity Overview

This compound exhibits several biological activities:

  • Anticancer Activity :
    • Similar compounds have shown promising results against various cancer cell lines. For instance, imidazo[1,2-a]pyrimidine derivatives often inhibit specific kinases involved in cell proliferation and survival pathways.
  • Anti-inflammatory Properties :
    • Studies indicate that derivatives with similar structures can suppress COX-2 activity effectively. For example, two compounds reported IC50 values of 0.04 μmol against COX-2, comparable to the standard drug celecoxib .
  • Antimicrobial Effects :
    • Compounds within this class have demonstrated antibacterial and antifungal properties, making them potential candidates for treating infections .

The mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX-1 and COX-2, leading to reduced inflammation.
  • Signal Transduction Modulation : It can affect pathways related to cell survival and proliferation, particularly in cancer cells.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the imidazo[1,2-a]pyrimidine core.
  • Introduction of the methoxyphenyl group through electrophilic aromatic substitution.
  • Coupling with thiophene derivatives to form the final product.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Imidazo[1,2-a]pyrimidine DerivativesContains imidazo ringAnticancer activity
Benzodioxole DerivativesIncludes benzodioxole structureAntimicrobial properties
4-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridineSimilar nitrogen heterocyclesNeuroprotective effects

This table highlights the diverse biological activities associated with compounds structurally related to this compound.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of imidazo[1,2-a]pyrimidine derivatives:

  • A study demonstrated that certain derivatives exhibited stronger in vitro inhibitory effects against COX enzymes compared to traditional anti-inflammatory drugs like indomethacin .
  • Another investigation into related compounds revealed significant anticancer activities through targeted kinase inhibition .

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